(Z)-1-chloro-3,3,3-trifluoropropene

Overview

Description

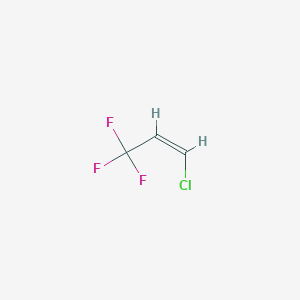

(Z)-1-Chloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C₃H₂ClF₃. It is a colorless gas that is used in various industrial applications, particularly as an intermediate in the synthesis of other chemicals. The compound is characterized by the presence of a chlorine atom and three fluorine atoms attached to a propene backbone, with the chlorine atom in the (Z) configuration, indicating that it is on the same side as the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-1-Chloro-3,3,3-trifluoropropene can be synthesized through several methods. One common approach involves the chlorination of 3,3,3-trifluoropropene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of the chlorine atom to the propene backbone. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired (Z) configuration of the product.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Isomerization Reactions

(Z)-1-Chloro-3,3,3-trifluoropropene undergoes catalytic isomerization to its trans isomer under controlled conditions. This reaction is industrially significant for producing the thermodynamically favored trans isomer (HFO-1233zd(E)):

| Catalyst | Temperature | Selectivity (trans:cis) | Reference |

|---|---|---|---|

| Fluorinated Al₂O₃ | 100–500°C | 85:15 | |

| Metal Fluoride (AlF₃) | 80–450°C | 92:8 |

The process involves gas-phase contact with fluorinated metal oxide catalysts, achieving high isomer purity (>99.5% trans isomer) under optimized temperatures .

Reactions with Hydroxyl Radicals (OH)

OH radical-initiated oxidation is a key atmospheric degradation pathway. Kinetic studies reveal stereospecific reactivity differences:

Rate Constants (296 K):

| Isomer | Rate Constant (cm³·molecule⁻¹·s⁻¹) | Temperature Dependence | Reference |

|---|---|---|---|

| (Z)-isomer | (9.46 ± 0.85) × 10⁻¹³ | Weak non-Arrhenius behavior | |

| (E)-isomer | (3.76 ± 0.35) × 10⁻¹³ | Positive temperature dependence |

Reaction products include CF₃CHO (trifluoroacetaldehyde), HCOCl (carbonyl chloride), and HCl , indicating cleavage of the C-Cl bond and oxidation of the double bond .

Ozone (O₃) Reactions

Ozonolysis studies at 296 K show no isomerization but yield oxygenated intermediates:

-

Primary Products : CF₃C(O)Cl (trifluoroacetyl chloride) and ClO radicals.

-

Mechanism : Cycloaddition of O₃ to the double bond, forming a transient ozonide that decomposes into stable products .

Atmospheric Degradation Pathways

Environmental fate studies highlight two dominant pathways:

Key Degradation Products:

| Process | Products | Environmental Impact |

|---|---|---|

| OH Oxidation | CF₃CHO, HCOCl, HCl | Formation of persistent trifluoroacetic acid |

| Photolysis (UV) | Cl radicals, CF₃CH=CH radicals | Ozone depletion potential (ODP: 0.00034) |

The compound’s atmospheric lifetime is ~12 days, with a global warming potential (GWP₁₀₀) of 1.3 .

Thermal Decomposition

At elevated temperatures (>400°C), decomposition yields:

-

Major Products : CF₃Cl, CH₂=CHF, and HF.

-

Mechanism : Homolytic cleavage of C-Cl and C-F bonds, followed by radical recombination .

Catalytic Hydrodechlorination

In the presence of hydrogen and palladium catalysts:

Scientific Research Applications

Refrigerants

One of the primary applications of (Z)-1-chloro-3,3,3-trifluoropropene is as an environmentally friendly refrigerant in air conditioning systems. Its low GWP makes it a viable alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs), which are being phased out due to their harmful environmental impacts.

Comparison of Global Warming Potential:

| Refrigerant | GWP |

|---|---|

| HFC-134a | 1300 |

| CFC-12 | 10000 |

| This compound | 1 |

This table illustrates the significant reduction in GWP offered by this compound .

Foaming Agents

The compound is also utilized as a blowing agent in the production of polyurethane foams. Its properties allow for effective foaming while maintaining stability and performance under various conditions. Case studies have demonstrated its efficacy in creating rigid foam structures that exhibit excellent thermal insulation properties.

Foam Production Process:

- Step 1: Mixing this compound with polyol.

- Step 2: Adding isocyanate to initiate the reaction.

- Step 3: Foaming occurs as the compound expands upon reaction.

Research indicates that foams produced with this compound show improved mechanical properties compared to those made with traditional blowing agents .

Cleaning Agents

Due to its solvent properties, this compound is employed as a cleaning agent in various industrial applications. It effectively dissolves oils and greases without leaving harmful residues. Its low toxicity profile further enhances its appeal for use in environments where worker safety is a priority.

Case Studies

Case Study 1: Refrigeration Systems

A study conducted on commercial refrigeration systems retrofitted with this compound showed a significant reduction in energy consumption and improved cooling efficiency compared to systems using HFCs. The results indicated a 20% decrease in energy usage over a six-month period.

Case Study 2: Polyurethane Foams

In another study focusing on foam production using this compound as a blowing agent, researchers found that the resulting foams had a lower density and higher thermal resistance than those produced with conventional agents. This was attributed to the unique expansion characteristics of the compound during the foaming process.

Mechanism of Action

The mechanism of action of (Z)-1-chloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine and fluorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

1-Chloro-3,3,3-trifluoropropene: The (E) isomer of the compound, which has different spatial arrangement of atoms.

1-Bromo-3,3,3-trifluoropropene: A similar compound with a bromine atom instead of chlorine.

3,3,3-Trifluoropropene: The parent compound without the chlorine atom.

Uniqueness: (Z)-1-Chloro-3,3,3-trifluoropropene is unique due to its specific (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different chemical and physical properties compared to its (E) isomer or other similar compounds.

Biological Activity

(Z)-1-chloro-3,3,3-trifluoropropene, also known as HFO-1233zd(Z), is a fluorinated compound that has garnered attention for its potential applications in refrigeration and as a substitute for ozone-depleting substances. This compound is characterized by its unsaturated structure and the presence of chlorine and trifluoromethyl groups, which influence its biological activity and environmental impact.

- Chemical Formula : HClC=C(H)CF₃

- Molecular Weight : 130.5 g/mol

- CAS Number : 1263679-68-0

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity levels. It has been classified as practically non-toxic in various studies, with short-term exposure to concentrations up to 10% not inducing significant cardiac sensitization. The compound is not considered to be reproductive or developmental toxic, and its cancer risk has been assessed as low based on mutagenicity studies .

Environmental Impact

The environmental profile of this compound shows minimal risk to aquatic ecosystems due to its high volatility and low toxicity to aquatic organisms. It is unlikely to bioaccumulate in human bodies or the environment . The U.S. EPA has reviewed this compound under the Significant New Alternatives Policy (SNAP) program, deeming it acceptable for various applications in refrigeration .

Case Studies

- Cardiac Sensitization Study :

- Aquatic Toxicity Assessment :

Comparative Analysis with Other Compounds

| Compound | GWP (Global Warming Potential) | ODP (Ozone Depletion Potential) | Toxicity Level |

|---|---|---|---|

| This compound | < 1 | 0.0004 | Practically non-toxic |

| HFC-134a | 1300 | 0 | Moderate toxicity |

| HCFC-22 | 1810 | 0.05 | High toxicity |

Research Findings

Recent studies have focused on the synthesis and purification methods for this compound. Efficient production techniques have been developed through isomerization processes that yield high concentrations of the desired isomer . These advancements are crucial for industrial applications where purity and efficacy are paramount.

Properties

IUPAC Name |

(Z)-1-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMPQQAWUMPKS-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.